Methyl 3-iodo-4-methoxybenzoate

Description

The exact mass of the compound Methyl 3-iodo-4-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246065. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-iodo-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-iodo-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

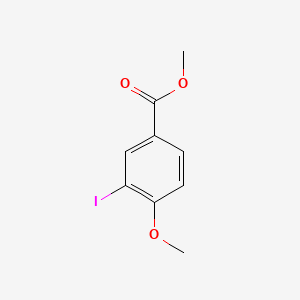

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNGBFHLUOJHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311852 | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-93-0 | |

| Record name | 35387-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-iodo-4-methoxybenzoate CAS number

An In-depth Technical Guide to Methyl 3-iodo-4-methoxybenzoate

Introduction

Methyl 3-iodo-4-methoxybenzoate is a halogenated aromatic ester that serves as a critical building block in advanced organic synthesis. Its strategic substitution pattern, featuring an electron-donating methoxy group and a reactive iodo group, makes it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the field of pharmaceutical development, for an audience of researchers and drug development professionals.

Compound Identification and Core Properties

The unambiguous identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The primary identifier for Methyl 3-iodo-4-methoxybenzoate is its CAS (Chemical Abstracts Service) number.

CAS Number: 35387-93-0 [1][2][3][4][5][6]

This unique numerical identifier ensures that researchers are referring to the exact same chemical substance, regardless of naming conventions.

Physicochemical and Spectroscopic Data

A summary of the key properties of Methyl 3-iodo-4-methoxybenzoate is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₃ | [1][2][3][5][7] |

| Molecular Weight | 292.07 g/mol | [1][3][4][5] |

| IUPAC Name | methyl 3-iodo-4-methoxybenzoate | [2][3][8] |

| Synonyms | 3-Iodo-4-methoxybenzoic Acid Methyl Ester, Methyl 3-iodo-p-anisate | [8][9] |

| Appearance | White to light yellow powder or crystal | [7] |

| Melting Point | 92-95 °C | [1][7][8][10] |

| Boiling Point | 340.1±32.0 °C (Predicted) | [7] |

| Density | 1.684±0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [7] |

| InChI Key | GHNGBFHLUOJHKP-UHFFFAOYSA-N | [2][3][4][8] |

| SMILES | COC(=O)C1=CC=C(OC)C(I)=C1 | [2][4][6][8] |

Synthesis Methodologies: A Mechanistic Perspective

The preparation of Methyl 3-iodo-4-methoxybenzoate is typically achieved through a nucleophilic substitution reaction. A common and efficient route involves the methylation of its precursor, Methyl 3-iodo-4-hydroxybenzoate.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the acidic nature of the phenolic hydroxyl group on the precursor. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then readily attacks an electrophilic methyl source, such as methyl iodide, in a classic Williamson ether synthesis.

-

Choice of Base: Potassium carbonate (K₂CO₃) is an effective and moderately strong base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Its insolubility in many organic solvents can be overcome by using a polar aprotic solvent like DMF, which facilitates the reaction.

-

Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent choice as it is a polar aprotic solvent that can dissolve the organic starting material and effectively solvate the potassium cations, leaving the carbonate anion more reactive.

-

Reaction Conditions: The reaction is typically heated (e.g., to 60 °C) to increase the reaction rate and ensure completion within a reasonable timeframe.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Methyl 3-iodo-4-methoxybenzoate.

Key Applications in Research and Development

Methyl 3-iodo-4-methoxybenzoate is not an end product but a valuable intermediate. Its utility stems from the presence of the iodine atom, which serves as a handle for introducing further molecular complexity.

-

Pharmaceutical Synthesis : This compound is a known intermediate in the synthesis of various pharmaceutical agents.[11] Its structure is a precursor for more complex molecules being investigated as anti-cancer and anti-inflammatory drugs.[11] A notable, though structurally similar, compound (Methyl 3-Iodo-4-methylbenzoate) is used in synthesizing Ponatinib, a tyrosine kinase inhibitor for treating leukemia, highlighting the importance of this class of intermediates in medicinal chemistry.[12]

-

Organic Synthesis & Cross-Coupling Reactions : The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[12] This reactivity allows chemists to form new carbon-carbon or carbon-heteroatom bonds with high precision. It is frequently used in reactions such as:

-

Suzuki Coupling (with boronic acids)

-

Heck Coupling (with alkenes)

-

Sonogashira Coupling (with terminal alkynes)

-

Buchwald-Hartwig Amination (with amines)

-

-

Material Science : In material science, it can be employed to modify the properties of polymers, potentially enhancing their thermal stability and mechanical strength.[11]

Logical Application Pathway

Caption: Role as an intermediate in advanced synthesis.

Experimental Protocol: Synthesis

The following protocol is a self-validating system for the synthesis of Methyl 3-iodo-4-methoxybenzoate, adapted from established procedures.[1]

Materials and Reagents

-

Methyl 3-iodo-4-hydroxybenzoate (1 equivalent)

-

Potassium carbonate (1.3 equivalents)

-

Methyl iodide (1.5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Deionized water

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3-iodo-4-hydroxybenzoate (e.g., 4.1 g, 14.75 mmol) in DMF (25 mL).[1]

-

Addition of Reagents : To the solution, add potassium carbonate (2.65 g, 19.20 mmol) followed by methyl iodide (3.14 g, 22.12 mmol).[1] The potassium carbonate acts as the base to deprotonate the phenol, and methyl iodide is the methyl source.

-

Heating : Immerse the flask in an oil bath preheated to 60 °C. Stir the resulting mixture vigorously for 2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Quenching and Extraction : After 2 hours, cool the mixture to room temperature. Quench the reaction by adding deionized water (80 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[1]

-

Washing : Combine the organic layers and wash them successively with water (2 x 30 mL) and saturated brine (20 mL).[1] This removes residual DMF, salts, and other water-soluble impurities.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

Purification : The crude product is a solid. Purify it by recrystallization from petroleum ether to yield pure Methyl 3-iodo-4-methoxybenzoate as a white solid (expected yield ~88%).[1]

Safety and Handling

Methyl 3-iodo-4-methoxybenzoate should be handled with appropriate safety precautions in a laboratory setting.

-

Irritation : It is irritating to the eyes, respiratory system, and skin.[7]

-

Personal Protective Equipment (PPE) : Always wear suitable protective clothing, gloves, and eye/face protection (e.g., safety goggles).[7]

-

Handling : Avoid contact with skin and eyes. Do not breathe dust.[7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

-

Storage : Store in a cool, well-ventilated area.

Conclusion

Methyl 3-iodo-4-methoxybenzoate, identified by CAS number 35387-93-0 , is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and the high reactivity of its carbon-iodine bond provide a reliable entry point for constructing sophisticated molecules. The synthetic protocols for its preparation are robust and high-yielding, ensuring its accessibility for both academic research and industrial drug development campaigns. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to leverage this versatile building block in their work.

References

-

ChemBK. (2024). Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]

-

LookChem. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316980, Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE. Retrieved from [Link]

-

J&K Scientific. (n.d.). Methyl-3-iodo-4-methoxybenzoate, 98%. Retrieved from [Link]

Sources

- 1. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 3-iodo-4-methoxybenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-Iodo-4-methoxybenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. METHYL 3-IODO-4-METHOXYBENZOATE | CAS 35387-93-0 [matrix-fine-chemicals.com]

- 7. chembk.com [chembk.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Methyl 3-Iodo-4-methoxybenzoate | 35387-93-0 | TCI AMERICA [tcichemicals.com]

- 10. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. innospk.com [innospk.com]

Methyl 3-iodo-4-methoxybenzoate: A Comprehensive Technical Guide for Synthetic Applications

Abstract

Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0) is a polysubstituted aromatic ester that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its unique arrangement of an electron-donating methoxy group, an electron-withdrawing methyl ester, and a reactive iodine atom makes it a versatile substrate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and applications, particularly for researchers and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are robust and reproducible.

Core Physicochemical Properties

Methyl 3-iodo-4-methoxybenzoate is a white to off-white crystalline solid at room temperature.[3][4] The interplay of its functional groups dictates its physical properties, such as solubility and melting point, which are critical for reaction setup and purification. It is generally soluble in common organic solvents like ethanol, chloroform, and N,N-dimethylformamide (DMF), but has limited solubility in water.[3]

A summary of its key quantitative properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 35387-93-0 | [1][5][6] |

| Molecular Formula | C₉H₉IO₃ | [1][3][5] |

| Molecular Weight | 292.07 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder | [2][3][4] |

| Melting Point | 92-97 °C | [4][5][7] |

| Boiling Point | 340.1 ± 32.0 °C (Predicted) | [3][4] |

| Density | 1.684 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | GHNGBFHLUOJHKP-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanistic Considerations

The preparation of Methyl 3-iodo-4-methoxybenzoate is most commonly achieved via a Williamson ether synthesis, starting from the commercially available precursor, Methyl 3-iodo-4-hydroxybenzoate. This method is reliable, high-yielding, and demonstrates a fundamental reaction in organic chemistry.

Synthetic Workflow Diagram

The following diagram illustrates the straightforward, single-step conversion.

Sources

- 1. Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. indiamart.com [indiamart.com]

- 5. Methyl 3-iodo-4-methoxybenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-iodo-4-methoxybenzoate

Introduction

Methyl 3-iodo-4-methoxybenzoate is a substituted aromatic ester that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its structural features—an electron-rich methoxy-substituted benzene ring, an ester functional group, and a strategically positioned iodine atom—make it a versatile building block for constructing more complex molecules.[1] Researchers in pharmaceutical development and materials science frequently utilize this compound for creating novel bioactive agents and functional materials, leveraging the iodine as a handle for cross-coupling reactions or other synthetic transformations.[2][3]

This guide provides an in-depth examination of the core physical properties of Methyl 3-iodo-4-methoxybenzoate. Moving beyond a simple datasheet, we will explore the causality behind these properties and the experimental methodologies used for their validation. This document is designed for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this key synthetic intermediate.

Section 1: General and Chemical Identifiers

Precise identification is the foundation of all chemical research. The following identifiers are used to unequivocally define Methyl 3-iodo-4-methoxybenzoate.

| Identifier | Value | Source(s) |

| CAS Number | 35387-93-0 | [2][4][5] |

| Molecular Formula | C₉H₉IO₃ | [4][6] |

| Molecular Weight | 292.07 g/mol | [2] |

| IUPAC Name | methyl 3-iodo-4-methoxybenzoate | [5] |

| Synonyms | 3-Iodo-4-methoxybenzoic Acid Methyl Ester, Methyl 3-Iodo-p-anisate | [7] |

| InChI Key | GHNGBFHLUOJHKP-UHFFFAOYSA-N | [2][5][6] |

| SMILES | COC(=O)c1ccc(OC)c(I)c1 | [2][5] |

Section 2: Macroscopic and Thermodynamic Properties

The macroscopic properties of a compound dictate its handling, storage, and behavior in various physical states.

Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Appearance | White to light yellow crystalline powder | Visual inspection at ambient temperature. | [6][7] |

| Melting Point | 92-95 °C (lit.) | Predominantly cited range. | [2][4][8] |

| 90.0-97.0 °C | Broader range from a supplier. | [5] | |

| Boiling Point | 340.1 ± 32.0 °C | Predicted value. | [4] |

| Density | 1.684 ± 0.06 g/cm³ | Predicted value. | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform) | Empirically determined. | [9] |

| Flash Point | 159.5 °C | Predicted value. | [4] |

| Vapor Pressure | 8.81E-05 mmHg at 25°C | Predicted value. | [4] |

Expert Insights on Physical Properties

-

Appearance and State: At room temperature, Methyl 3-iodo-4-methoxybenzoate is a stable crystalline solid.[7] The color, ranging from pure white to off-white or light yellow, can be an initial indicator of purity.[7] Significant deviation towards yellow or brown may suggest the presence of impurities or degradation products, often from oxidation or light exposure.

-

Melting Point Analysis: The melting point is a critical parameter for assessing purity. The literature predominantly reports a melting point in the 92-95 °C range.[2][4][8] A broad melting range, such as the 90-97 °C reported by some suppliers, often indicates the presence of impurities which disrupt the crystal lattice and cause melting to occur over a wider temperature span.[5] It is crucial for researchers to record the melting range of their sample as a preliminary purity check.

-

Boiling Point and Thermal Stability: The high predicted boiling point suggests low volatility under standard laboratory conditions, which simplifies handling by minimizing inhalation risks.[4] This thermal stability is advantageous for reactions requiring elevated temperatures, although vacuum distillation would be necessary to prevent decomposition if purification by this method were required.

Section 3: Spectroscopic and Analytical Profile

Spectroscopic data provides an atomic-level fingerprint of the molecule, confirming its structure and substitution pattern. The following data is based on a published analysis in CDCl₃.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃) Data Interpretation [9]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |

| 8.45 | Doublet (d) | 1H | 2.1 | Ar-H (C2-H) | Deshielded by adjacent iodine and ortho to the ester group. |

| 8.01 | Doublet of Doublets (dd) | 1H | 8.6, 2.1 | Ar-H (C6-H) | Ortho-coupled to C5-H and meta-coupled to C2-H. |

| 6.82 | Doublet (d) | 1H | 8.6 | Ar-H (C5-H) | Shielded by the methoxy group and ortho-coupled to C6-H. |

| 3.93 | Singlet (s) | 3H | N/A | Ar-O-CH₃ | Typical chemical shift for an aryl methoxy group. |

| 3.88 | Singlet (s) | 3H | N/A | O=C-O-CH₃ | Typical chemical shift for a methyl ester group. |

¹³C NMR (100.6 MHz, CDCl₃) Data Interpretation [9]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 165.7 | C =O | Carbonyl carbon of the ester group. |

| 161.7 | C 4-OCH₃ | Aromatic carbon directly attached to the electron-donating methoxy group. |

| 141.1 | C 2 | Aromatic carbon deshielded by ortho-iodine. |

| 131.8 | C 6 | Aromatic carbon deshielded by the ester group. |

| 124.4 | C 1 | Quaternary aromatic carbon attached to the ester. |

| 110.1 | C 5 | Shielded aromatic carbon ortho to the methoxy group. |

| 85.4 | C 3-I | Aromatic carbon directly attached to iodine, showing a characteristic upfield shift. |

| 56.7 | Ar-O-C H₃ | Carbon of the aryl methoxy group. |

| 52.3 | O=C-O-C H₃ | Carbon of the methyl ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): A peak is expected at m/z ≈ 292, corresponding to the molecular weight of the compound.[9]

-

Key Fragment: A prominent fragment is observed at m/z ≈ 261, which corresponds to the loss of a methoxy radical (•OCH₃) from the ester group ([M - OMe]⁺).[9] This is a characteristic fragmentation pattern for methyl benzoates.

Section 4: Experimental Workflows for Property Verification

To ensure the identity and purity of a research sample, the following streamlined workflow is recommended. This process represents a self-validating system, where each step confirms the findings of the previous one.

Sources

- 1. Methyl 3-iodo-4-methoxybenzoate 98 35387-93-0 [sigmaaldrich.com]

- 2. Methyl 3-Iodo-4-methoxybenzoate | 35387-93-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. A10549.14 [thermofisher.com]

- 5. Methyl 3-iodo-4-methoxybenzoate, 98% | CymitQuimica [cymitquimica.com]

- 6. Methyl 3-Iodo-4-methoxybenzoate | 35387-93-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. hmdb.ca [hmdb.ca]

Methyl 3-iodo-4-methoxybenzoate structural formula and IUPAC name

An In-Depth Technical Guide to Methyl 3-iodo-4-methoxybenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-iodo-4-methoxybenzoate, a key chemical intermediate. As a Senior Application Scientist, the following sections synthesize its core chemical principles, field-proven synthetic protocols, and critical applications in modern organic chemistry and pharmaceutical development. The information is structured to provide both foundational knowledge and actionable insights for laboratory and process development settings.

Compound Identification and Physicochemical Properties

Methyl 3-iodo-4-methoxybenzoate is a polysubstituted aromatic ester that serves as a valuable building block in organic synthesis. Its structure incorporates three key functional groups: a methyl ester, a methoxy group, and an iodine atom, each conferring specific reactivity and utility.

-

Synonyms: 3-Iodo-4-methoxybenzoic Acid Methyl Ester, Methyl 3-Iodo-p-anisate, 3-Iodo-p-anisic Acid Methyl Ester[1][3]

Structural Formula

The structural arrangement of the functional groups on the benzene ring is critical to the compound's reactivity, particularly in cross-coupling reactions where the iodine atom at the 3-position provides a reactive site for metal-catalyzed bond formation.

Caption: 2D Structure of Methyl 3-iodo-4-methoxybenzoate.

Physicochemical Data

The compound's physical properties are essential for its handling, storage, and use in reactions. It is a stable, crystalline solid under standard conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₃ | [1][4][6][7][8] |

| Molecular Weight | 292.07 g/mol | [1][4][5][7][9] |

| Appearance | White to light yellow crystalline powder | [6][9][10] |

| Melting Point | 92-95 °C | [5][9] |

| Boiling Point | 340.1 ± 32.0 °C (Predicted) | [6][9] |

| Density | 1.684 ± 0.06 g/cm³ (Predicted) | [6] |

| SMILES | COC1=C(C=C(C=C1)C(=O)OC)I | [1][2][3] |

| InChIKey | GHNGBFHLUOJHKP-UHFFFAOYSA-N | [1][2][3] |

Synthesis of Methyl 3-iodo-4-methoxybenzoate: A Validated Protocol

The synthesis of Methyl 3-iodo-4-methoxybenzoate is most commonly achieved through the methylation of the corresponding phenolic precursor, methyl 3-iodo-4-hydroxybenzoate. This Williamson ether synthesis is a robust and high-yielding reaction, making it suitable for both laboratory scale and process scale-up.

Synthetic Workflow

The workflow involves a simple Sₙ2 reaction where the phenoxide, generated in situ, acts as a nucleophile to displace a halide from the methylating agent.

Caption: Workflow for the synthesis of Methyl 3-iodo-4-methoxybenzoate.

Experimental Protocol

This protocol is adapted from a standard procedure and is designed for high yield and purity.[4]

Materials:

-

Methyl 3-iodo-4-hydroxybenzoate (1 equivalent)

-

Methyl iodide (1.5 equivalents)

-

Potassium carbonate (1.3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Water

-

Saturated brine solution

Procedure:

-

Reaction Setup: Dissolve Methyl 3-iodo-4-hydroxybenzoate (e.g., 4.1 g, 14.75 mmol) in DMF (25 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Reagents: Add potassium carbonate (e.g., 2.65 g, 19.20 mmol) and methyl iodide (e.g., 3.14 g, 22.12 mmol) to the solution.

-

Expert Insight: Potassium carbonate is a mild base, sufficient to deprotonate the phenol without hydrolyzing the ester. DMF is an ideal polar aprotic solvent that promotes the Sₙ2 reaction rate.

-

-

Reaction Execution: Heat the mixture to 60 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Add water (80 mL) to quench the reaction and dissolve inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash successively with water (2 x 30 mL) and saturated brine (20 mL).

-

Expert Insight: The water wash removes residual DMF and inorganic salts, while the brine wash removes residual water from the organic phase, aiding in the drying process.

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from petroleum ether to yield pure Methyl 3-iodo-4-methoxybenzoate as a solid (typical yield: 85-90%).[4]

Applications in Research and Drug Development

The strategic placement of the iodine atom makes Methyl 3-iodo-4-methoxybenzoate a highly versatile intermediate, particularly for constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecular architectures.

Role in Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. This makes it a preferred precursor over the corresponding aryl bromides or chlorides.

Sources

- 1. Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-IODO-4-METHOXYBENZOATE | CAS 35387-93-0 [matrix-fine-chemicals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. Methyl 3-Iodo-4-methoxybenzoate | 35387-93-0 | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-iodo-4-methoxybenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-iodo-4-methoxybenzoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data to confirm molecular structure and purity, underpinned by the fundamental principles of each analytical technique.

Introduction: The Importance of Spectroscopic Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture of a compound. For a molecule like Methyl 3-iodo-4-methoxybenzoate, with its distinct arrangement of substituents on an aromatic ring, a multi-technique approach involving NMR, IR, and MS is essential for complete characterization. This guide will walk through the acquisition and interpretation of each of these spectral datasets, providing the rationale behind the observed signals and their significance in verifying the target structure.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following structure and atom numbering scheme for Methyl 3-iodo-4-methoxybenzoate will be used.

Caption: Molecular structure and numbering of Methyl 3-iodo-4-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3][4] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise electronic environment and connectivity of each proton and carbon atom can be determined.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of Methyl 3-iodo-4-methoxybenzoate is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm serve as internal references.

-

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent signals.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.45 | d | 1H | 2.1 | H-2 |

| 8.01 | dd | 1H | 8.6, 2.1 | H-6 |

| 6.82 | d | 1H | 8.6 | H-5 |

| 3.93 | s | 3H | - | OCH₃ (ester) |

| 3.88 | s | 3H | - | OCH₃ (methoxy) |

Data sourced from The Royal Society of Chemistry.[5]

Expert Analysis:

-

The aromatic region of the spectrum displays three distinct signals, consistent with a trisubstituted benzene ring.

-

The signal at 8.45 ppm is a doublet, integrating to one proton. Its downfield shift is attributed to the deshielding effect of the adjacent ester group and the iodine atom. The small coupling constant (2.1 Hz) indicates meta-coupling to H-6. This signal is assigned to H-2 .

-

The signal at 8.01 ppm appears as a doublet of doublets, also integrating to one proton. It is coupled to both H-5 (ortho-coupling, J = 8.6 Hz) and H-2 (meta-coupling, J = 2.1 Hz), confirming its position adjacent to an unsubstituted carbon. This signal is assigned to H-6 .

-

The upfield aromatic signal at 6.82 ppm is a doublet with a larger coupling constant of 8.6 Hz, characteristic of ortho-coupling to H-6. The significant shielding (upfield shift) is due to the strong electron-donating effect of the adjacent methoxy group. This signal is assigned to H-5 .

-

The two sharp singlets at 3.93 ppm and 3.88 ppm , each integrating to three protons, are characteristic of the methyl groups of the ester and the methoxy substituent, respectively.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O (ester) |

| 161.7 | C-4 |

| 141.1 | C-2 |

| 131.8 | C-6 |

| 124.4 | C-1 |

| 110.1 | C-5 |

| 85.4 | C-3 |

| 56.7 | OCH₃ (methoxy) |

| 52.3 | OCH₃ (ester) |

Data sourced from The Royal Society of Chemistry.[5]

Expert Analysis:

-

The signal at 165.7 ppm is in the characteristic range for a carbonyl carbon of an ester.

-

The aromatic region shows six distinct signals, confirming the asymmetry of the substitution pattern.

-

The signal at 161.7 ppm is significantly downfield, consistent with an aromatic carbon attached to a highly electronegative oxygen atom (the methoxy group), and is assigned to C-4 .

-

The signal at 85.4 ppm is unusually upfield for an aromatic carbon. This is a classic example of the "heavy atom effect," where the large iodine atom induces a significant upfield shift in the signal of the carbon to which it is attached. This confidently assigns the signal to C-3 .

-

The remaining aromatic carbons (C-1, C-2, C-5, C-6 ) can be assigned based on their expected chemical environments and by comparison with predicted spectra, though unambiguous assignment often requires more advanced 2D NMR techniques.

-

The two signals in the upfield region at 56.7 ppm and 52.3 ppm correspond to the two methyl carbons of the methoxy and ester groups, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To obtain an IR spectrum to identify the key functional groups.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (typically with a diamond or germanium crystal) is used.

-

Sample Preparation: A small amount of the solid Methyl 3-iodo-4-methoxybenzoate is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is pressed down to ensure good contact.

-

The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

While a specific experimental spectrum is not provided in the search results, the characteristic IR absorptions for Methyl 3-iodo-4-methoxybenzoate can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950, 2850 | C-H stretch | -CH₃ (methyl) |

| ~1725 | C=O stretch | Aromatic Ester |

| ~1600, 1500 | C=C stretch | Aromatic ring |

| ~1280 | C-O stretch | Ester (asymmetric) |

| ~1100 | C-O stretch | Ester (symmetric) |

| ~1250 | C-O-C stretch | Aryl ether |

Expert Analysis:

-

C=O Stretch: The most prominent peak in the spectrum is expected to be the strong, sharp absorption from the carbonyl (C=O) stretch of the aromatic ester, typically found around 1715-1730 cm⁻¹.[8] Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.

-

C-O Stretches: Aromatic esters exhibit two characteristic C-O stretching bands.[8] One strong, asymmetric stretch is expected around 1280 cm⁻¹, and another for the symmetric stretch is anticipated around 1100 cm⁻¹. The aryl ether linkage (Ar-O-CH₃) will also contribute a strong C-O stretching band, likely around 1250 cm⁻¹.

-

Aromatic Region: The presence of the benzene ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: The methyl groups of the ester and methoxy functions will show C-H stretching absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A GC-MS system is used, which couples a gas chromatograph for separation with a mass spectrometer for detection.

-

Gas Chromatography:

-

A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC.

-

The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms).

-

The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is typically used, which fragments the molecule in a reproducible manner.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Mass Spectrometry Data and Interpretation

The mass spectrum provides crucial information for confirming the identity of Methyl 3-iodo-4-methoxybenzoate.

| m/z | Relative Intensity (%) | Assignment |

| 292.15 | 88 | [M]⁺ (Molecular Ion) |

| 261.10 | 100 | [M - OCH₃]⁺ |

Data sourced from The Royal Society of Chemistry.[5]

Caption: Primary fragmentation pathway for Methyl 3-iodo-4-methoxybenzoate in EI-MS.

Expert Analysis:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 292 corresponds to the molecular weight of Methyl 3-iodo-4-methoxybenzoate (C₉H₉IO₃), confirming its elemental composition.[10][11] The relatively high intensity of the molecular ion peak is characteristic of aromatic compounds, which are stabilized by the delocalized π-system.[10][11]

-

Base Peak and Fragmentation: The most intense peak in the spectrum (the base peak) is observed at m/z 261 . This corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a very common and favorable fragmentation pathway for methyl esters, as it results in a stable acylium ion. The stability of this fragment explains its high abundance.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of Methyl 3-iodo-4-methoxybenzoate. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, with key features like the heavy atom effect of iodine providing definitive positional information. IR spectroscopy confirms the presence of the essential ester and ether functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This integrated spectroscopic approach exemplifies the rigorous standards required for structural verification in chemical research and development.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

The Royal Society of Chemistry. Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

-

Semantic Scholar. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

-

Scirp.org. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

-

University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 11. GCMS Section 6.9.5 [people.whitman.edu]

Reactivity and stability of Methyl 3-iodo-4-methoxybenzoate

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3-iodo-4-methoxybenzoate

Abstract

Methyl 3-iodo-4-methoxybenzoate is a pivotal intermediate in modern organic synthesis, valued for its well-defined reactivity and respectable stability. This guide provides an in-depth analysis of its chemical properties, synthesis, and performance in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in the creation of complex molecules for pharmaceutical and material science applications.[1]

Physicochemical Properties and Synthesis

Methyl 3-iodo-4-methoxybenzoate is a white to off-white crystalline solid at room temperature.[2] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester on a benzene ring, along with a highly reactive iodine atom, makes it an excellent substrate for a variety of chemical transformations.

Core Properties

The fundamental physicochemical data for Methyl 3-iodo-4-methoxybenzoate are summarized below, providing a baseline for its handling and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 35387-93-0 | [2][3] |

| Molecular Formula | C₉H₉IO₃ | [2][3] |

| Molecular Weight | 292.07 g/mol | [2][3] |

| Appearance | White crystalline powder/solid | [2][4] |

| Melting Point | 90-97 °C | [2][4][5][6] |

| Boiling Point | ~340.1 °C (Predicted) | [2][7] |

| Density | ~1.684 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; very slightly soluble in water. | [2][8] |

Synthesis Pathway

The most common and efficient synthesis of Methyl 3-iodo-4-methoxybenzoate involves the O-methylation of its phenolic precursor, Methyl 3-iodo-4-hydroxybenzoate. This reaction proceeds via a standard Williamson ether synthesis mechanism.

Caption: Synthesis workflow for Methyl 3-iodo-4-methoxybenzoate.

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide. Its insolubility in some organic solvents can be overcome by using a polar aprotic solvent like DMF, and it is easily removed during aqueous workup.

-

Methylating Agent (CH₃I): Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide.

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that readily dissolves the starting material and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion highly reactive.

-

Temperature (60°C): Moderate heating accelerates the reaction rate to completion within a reasonable timeframe (approx. 2 hours) without promoting significant side reactions.[3]

-

Dissolve Methyl 3-iodo-4-hydroxybenzoate (1.0 equiv.) in N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, approx. 1.3 equiv.) to the solution.

-

Add methyl iodide (CH₃I, approx. 1.5 equiv.) to the mixture.

-

Heat the resulting mixture to 60°C and stir for 2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench by adding water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic phases, wash with water and then with saturated brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether) to yield pure Methyl 3-iodo-4-methoxybenzoate.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of Methyl 3-iodo-4-methoxybenzoate is dominated by the reactivity of its carbon-iodine bond. The C(sp²)-I bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles. This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron species. Methyl 3-iodo-4-methoxybenzoate is an excellent substrate for this transformation, even with sterically hindered coupling partners.[9]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Catalyst System (Pd(PPh₃)₄ or Pd(OAc)₂/Ligand): Tetrakis(triphenylphosphine)palladium(0) is a common pre-catalyst that provides the active Pd(0) species directly. Alternatively, a Pd(II) source like palladium acetate can be used with a phosphine ligand, which is reduced in situ. The choice of ligand is crucial, especially for challenging substrates, to stabilize the palladium center and promote reductive elimination.[10]

-

Base (Na₂CO₃, K₃PO₄, NaOPh): The base is essential for activating the boronic acid/ester. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] For sterically hindered couplings, stronger, non-aqueous bases like sodium phenoxide have proven effective.[9]

-

Solvent: A mixture of an organic solvent (e.g., toluene, benzene, dioxane) and an aqueous phase for the base is common. Anhydrous conditions can also be employed with specific bases.

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-iodo-4-methoxybenzoate (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.).

-

Add the base (e.g., anhydrous sodium phenoxide, ~2.0 equiv.).

-

Add the anhydrous solvent (e.g., benzene or toluene).

-

Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with an organic solvent and wash with water or a mild acid (e.g., 1M HCl) to remove the base and boron byproducts.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the biaryl product.[9]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for creating rigid molecular scaffolds.[11] The reaction is co-catalyzed by palladium and copper(I).[12]

Caption: Simplified catalytic cycles for the Sonogashira coupling.

-

Palladium Catalyst: As with the Suzuki coupling, a Pd(0) source is required.

-

Copper(I) Co-catalyst (e.g., CuI): The role of the copper is to react with the terminal alkyne (after deprotonation by the base) to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Ar-Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[12]

-

Base (Amine Base, e.g., Et₃N, Piperidine): The base serves two purposes: it deprotonates the terminal alkyne to make it nucleophilic, and it acts as the solvent or co-solvent.

-

Side Reactions: The primary side reaction is the copper-mediated oxidative homo-coupling of the alkyne (Glaser coupling).[13] To mitigate this, the reaction must be run under strictly anaerobic conditions. Copper-free protocols have also been developed, though they may require different ligands or conditions.[13][14]

-

To a flask, add Methyl 3-iodo-4-methoxybenzoate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

-

Evacuate and backfill the flask with an inert gas multiple times to ensure anaerobic conditions.

-

Add an anhydrous amine solvent (e.g., triethylamine or a mixture of THF/amine).

-

Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-75°C) until completion.[15]

-

Upon completion, filter the reaction mixture through celite to remove catalyst residues and salts.

-

Concentrate the filtrate and purify by column chromatography to isolate the coupled product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] The reaction couples an aryl halide with a primary or secondary amine.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often required.[17] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent the formation of inactive palladium complexes.[18]

-

Base (NaOt-Bu, K₂CO₃, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Sodium tert-butoxide is a common choice.[18]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to ensure the base remains active and to prevent unwanted side reactions.[17]

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).

-

Add Methyl 3-iodo-4-methoxybenzoate (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

-

Add the anhydrous solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110°C) for 4-24 hours.[17]

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Concentrate and purify the product via column chromatography.

Stability and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of Methyl 3-iodo-4-methoxybenzoate.

Chemical and Physical Stability

-

Hydrolytic Stability: The methyl ester group is relatively stable under neutral conditions. However, it is susceptible to hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly with heating.[19][20] Studies on homologous esters show that methyl esters possess greater metabolic and plasma stability compared to ethyl or larger esters, which is a key consideration in drug development.[21]

-

Thermal Stability: The compound is a solid with a high boiling point, indicating good thermal stability under typical laboratory conditions.[22] Thermodynamic studies on the closely related methyl p-methoxybenzoate confirm its stability.[23][24]

-

Photostability: Aryl iodides can be sensitive to light. Prolonged exposure to UV light can cause decomposition, leading to the release of free iodine and discoloration of the material.[25] This is a common characteristic of iodinated organic compounds.

Recommended Storage and Handling

To ensure long-term viability, the following storage and handling procedures are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The compound is a stable solid with a high melting point.[7] |

| Atmosphere | Sealed in dry conditions | Protects from moisture, which could slowly hydrolyze the ester or interact with the aryl iodide functionality.[7] |

| Light | Keep in a dark place (amber vial) | Prevents potential photodecomposition common to aryl iodides.[7][26] |

| Container | Tightly sealed container | Prevents contamination and exposure to moisture.[26] |

| Handling | Wear suitable protective clothing, gloves, and eye/face protection. Do not breathe dust. | The compound is classified as an irritant to the eyes, respiratory system, and skin.[2] |

Conclusion

Methyl 3-iodo-4-methoxybenzoate stands out as a robust and versatile chemical intermediate. Its high reactivity, centered on the C-I bond, makes it an ideal substrate for a range of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex C-C and C-N bonds. This reactivity, combined with its solid-state stability under proper storage conditions, solidifies its role as a valuable building block for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its reactivity profile and the causal factors driving reaction outcomes is paramount to fully exploiting its synthetic potential.

References

-

Methyl 3-iodo-4-methoxybenzoate - ChemBK. (2024, April 9). Retrieved January 6, 2026, from [Link]

-

Pinto, M. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available from: [Link]

-

Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). Retrieved January 6, 2026, from [Link]

-

Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2000). Tetrahedron Letters. Available from: [Link]

-

Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF. (2000). ResearchGate. Available from: [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

methyl ester hydrolysis: Topics by Science.gov. (n.d.). Retrieved January 6, 2026, from [Link]

-

Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. | Article Information | J-GLOBAL. (n.d.). Retrieved January 6, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

- US Patent 5,508,455A - Hydrolysis of methyl esters for production of fatty acids. (1996). Google Patents.

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

- Ribeiro da Silva, M. A. V., et al. (2014). Thermodynamic properties of the methyl esters of p-hydroxy and p-methoxy benzoic acids. The Journal of Chemical Thermodynamics.

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 6, 2026, from [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 6, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc..

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Thermodynamic properties of the methyl esters of p-hydroxy and p-methoxy benzoic acids | Request PDF. (2014). ResearchGate. Available from: [Link]

-

Thermodynamic properties of the methyl esters of p-hydroxy and p-methoxy benzoic acids. (2014). ScienceDirect. Available from: [Link]

-

Methyl 3-Iodo 4-Methoxy benzoate at ₹ 10000/kg | Pune | ID: 26390849391 - IndiaMART. (n.d.). Retrieved January 6, 2026, from [Link]

- US Patent 7,617,934B2 - Alkyl iodide storage container and method for purification of alkyl iodide. (2009). Google Patents.

-

Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.

- JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide. (2005). Google Patents.

-

Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Omega.

-

Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. A10549.14 [thermofisher.com]

- 5. Methyl 3-iodo-4-methoxybenzoate 98 35387-93-0 [sigmaaldrich.com]

- 6. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]

- 7. indiamart.com [indiamart.com]

- 8. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. rsc.org [rsc.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. methyl ester hydrolysis: Topics by Science.gov [science.gov]

- 21. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 22. innospk.com [innospk.com]

- 23. daneshyari.com [daneshyari.com]

- 24. researchgate.net [researchgate.net]

- 25. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 26. calibrechem.com [calibrechem.com]

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-iodo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone of its potential therapeutic efficacy and developability. It dictates the bioavailability of a drug, influences its formulation strategies, and ultimately impacts its journey from the laboratory to clinical application. This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-iodo-4-methoxybenzoate, a key intermediate in organic synthesis.[1] While qualitative data suggests its solubility in various organic solvents, this document is designed to empower researchers with the methodologies to determine its quantitative solubility, a critical parameter for any drug discovery and development program.

Physicochemical Characteristics of Methyl 3-iodo-4-methoxybenzoate

A foundational understanding of the physicochemical properties of Methyl 3-iodo-4-methoxybenzoate is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₃ | [2][3] |

| Molecular Weight | 292.07 g/mol | [2][3] |

| Appearance | White to off-white solid/crystal | [1][4] |

| Melting Point | 92-95 °C | [1] |

| Boiling Point (Predicted) | 340.1 ± 32.0 °C | [1] |

| logP (Predicted) | 2.4 | [5] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. Light sensitive. | [1] |

The predicted octanol-water partition coefficient (logP) of 2.4 suggests that Methyl 3-iodo-4-methoxybenzoate is a lipophilic compound, which is consistent with its observed solubility in organic solvents.

Qualitative Solubility Profile

Initial assessments indicate that Methyl 3-iodo-4-methoxybenzoate is soluble in a range of common organic solvents. This qualitative understanding serves as a preliminary guide for solvent selection in synthesis and initial formulation studies.

Known Solvents:

Experimental Determination of Solubility: A Practical Guide

Given the absence of publicly available quantitative solubility data, this section provides detailed, field-proven protocols for its determination. These methods are designed to be robust and reproducible, providing the trustworthy data required for critical decision-making in research and development.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, representing the saturation point of a compound in a solvent at equilibrium.[7][8]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline Methyl 3-iodo-4-methoxybenzoate to a vial containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or organic solvents). The presence of undissolved solid is crucial for achieving equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker.

-

Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to permit the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any remaining microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of Methyl 3-iodo-4-methoxybenzoate of known concentrations in the chosen solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

-

High-Throughput Kinetic Solubility Assessment using Nephelometry

For earlier stages of drug discovery where rapid screening of a larger number of compounds or solvent conditions is necessary, kinetic solubility determination by nephelometry is a valuable tool.[9][10] This method measures the light scattering caused by the precipitation of a compound from a solution.

Caption: Workflow for Kinetic Solubility by Nephelometry.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of Methyl 3-iodo-4-methoxybenzoate in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

-

Addition of Aqueous Buffer:

-

To each well of the microplate, add a specific volume of the aqueous buffer of interest (e.g., PBS pH 7.4). This will induce the precipitation of the compound if its solubility is exceeded.

-

-

Nephelometric Measurement:

-

Immediately after the addition of the buffer, and at specified time points thereafter, measure the turbidity of each well using a nephelometer.

-

-

Data Analysis:

-

Plot the measured turbidity (light scattering units) against the concentration of Methyl 3-iodo-4-methoxybenzoate.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Factors Influencing the Solubility of Methyl 3-iodo-4-methoxybenzoate

Several factors can influence the solubility of this compound, and understanding these is crucial for accurate and reproducible measurements and for formulation development.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.

-

pH of the Medium: While Methyl 3-iodo-4-methoxybenzoate does not have readily ionizable groups, the pH of the aqueous medium can still be a relevant factor, especially if there is any potential for hydrolysis of the ester group over time, which would be pH-dependent. For this reason, buffered solutions are recommended for aqueous solubility determination.

-

Polymorphism: The crystalline form of the solid material can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form of the material being used for solubility studies.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified sample of Methyl 3-iodo-4-methoxybenzoate is essential for obtaining accurate solubility data.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known solubility characteristics of Methyl 3-iodo-4-methoxybenzoate and, more importantly, has equipped researchers with robust, validated protocols for its quantitative determination. By following the detailed methodologies for the shake-flask and nephelometry assays, scientists in drug discovery and development can generate the high-quality solubility data necessary to advance their research. Future work should focus on the systematic determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents and buffer systems, and at different temperatures, to build a comprehensive and publicly available quantitative solubility profile.

References

- Dehring KA, Workman HL, Miller KD, Mandagere A, Poole SK. Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. J Pharm Biomed Anal. 2004;36:447–456.

-

PubChem. Methyl 3-iodo-4-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

- Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341.

-

ChemBK. Methyl 3-iodo-4-methoxybenzoate. [Link]

-

J&K Scientific. Methyl-3-iodo-4-methoxybenzoate, 98%. [Link]

- Shayan, M., & Velaga, S. P. (2016). Experimental and Computational Methods Pertaining to Drug Solubility.

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 3-Iodo-4-methoxybenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. rheolution.com [rheolution.com]

- 10. bmglabtech.com [bmglabtech.com]

Starting materials for synthesizing Methyl 3-iodo-4-methoxybenzoate

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-4-methoxybenzoate: Starting Materials and Strategic Execution

Introduction

Methyl 3-iodo-4-methoxybenzoate is a key substituted aromatic compound widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its structure, featuring an iodinated benzene ring with methoxy and methyl ester functionalities, provides multiple reaction sites for further chemical transformations such as cross-coupling reactions. The strategic placement of the iodine atom ortho to the methoxy group and meta to the ester makes it a valuable intermediate for constructing pharmacologically active agents and other high-value chemical entities.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the primary synthetic pathways to Methyl 3-iodo-4-methoxybenzoate, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes. We will delve into detailed, field-proven protocols, compare the strategic advantages of each approach, and provide the necessary mechanistic insights to empower researchers to make informed decisions for their specific applications.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of Methyl 3-iodo-4-methoxybenzoate reveals several logical disconnection points, leading to readily available and cost-effective starting materials. The primary disconnections involve the ester, the methoxy ether, and the carbon-iodine bond, suggesting three main synthetic strategies.

Caption: Retrosynthetic analysis of Methyl 3-iodo-4-methoxybenzoate.

Route 1: Synthesis from 4-Methoxybenzoic Acid (p-Anisic Acid)

This is arguably the most common and economically viable route, commencing from the inexpensive and widely available starting material, 4-methoxybenzoic acid.[4][5][6] The strategy involves a two-step process: Fischer esterification followed by regioselective electrophilic iodination.

Causality Behind Experimental Choices

The methoxy group (-OCH₃) on the benzene ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The methyl ester group (-COOCH₃) is a deactivating group and a meta-director. In the iodination of methyl 4-methoxybenzoate, these directing effects are synergistic. The powerful ortho-directing influence of the methoxy group guides the incoming electrophile (I⁺) to the position adjacent to it, which is conveniently meta to the ester group, leading to the desired 3-iodo product with high regioselectivity.

Caption: Workflow for synthesis from 4-Methoxybenzoic Acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methoxybenzoate (Fischer Esterification)

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzoic acid (30.4 g, 0.2 mol) and methanol (200 mL).

-

Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the bulk of the methanol under reduced pressure. Add 150 mL of cold water to the residue and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

-